5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide
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Overview
Description
5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the core pyridine-2-carboxamide structure. This is followed by the introduction of the 3,5-bis(4-tert-butylphenyl)phenyl group and the N-[(1S,2S)-2-(dimethylamino)cyclohexyl] group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide: shares similarities with other pyridine-2-carboxamide derivatives, such as:
Uniqueness
What sets this compound apart is its combination of bulky tert-butyl groups and the cyclohexyl moiety, which confer unique steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C40H49N3O |
---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C40H49N3O/c1-39(2,3)33-18-13-27(14-19-33)30-23-31(28-15-20-34(21-16-28)40(4,5)6)25-32(24-30)29-17-22-36(41-26-29)38(44)42-35-11-9-10-12-37(35)43(7)8/h13-26,35,37H,9-12H2,1-8H3,(H,42,44)/t35-,37-/m0/s1 |
InChI Key |
OKMVORIJMFTKIJ-JSXFGMRASA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CN=C(C=C3)C(=O)N[C@H]4CCCC[C@@H]4N(C)C)C5=CC=C(C=C5)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CN=C(C=C3)C(=O)NC4CCCCC4N(C)C)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
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